molecular formula C18H31ClN2O3 B2955109 (1R,5S)-3-(2-hydroxy-3-(piperidin-1-yl)propyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione hydrochloride CAS No. 1052515-18-0

(1R,5S)-3-(2-hydroxy-3-(piperidin-1-yl)propyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione hydrochloride

Cat. No.: B2955109
CAS No.: 1052515-18-0
M. Wt: 358.91
InChI Key: XPAJHJBPHOOQIV-UHFFFAOYSA-N
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Description

(1R,5S)-3-(2-hydroxy-3-(piperidin-1-yl)propyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C18H31ClN2O3 and its molecular weight is 358.91. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Conversion and Potential as Substance P Antagonists

Researchers have investigated the stereoselective conversion of related compounds into substances that might act as antagonists to Substance P, a neuropeptide involved in the mediation of pain. For instance, a study detailed the transformation of specific azabicyclooctan-3-ones and -3,6-diones through reactions with amines, yielding substituted piperidinecarboxamides and methanamines. These compounds are of interest due to their potential as Substance P antagonists, which could have implications for pain management and other therapeutic areas (Rogiers et al., 2001).

Utilization of Industrial Waste Materials in Synthesis

Another research avenue explored the synthesis of new chiral bicyclic 3-hydroxypiperidines from β-amino alcohols through a highly diastereoselective ring expansion. This synthesis pathway not only elucidates the influence of stereogenic centers on diastereoselectivity but also demonstrates the potential for utilizing industrial waste materials in the creation of complex organic molecules (Wilken et al., 1997).

Structural and Conformational Studies

Further research has been conducted on the structural and conformational aspects of similar azabicyclooctane derivatives. One study synthesized a series of 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives, providing insights into their preferred conformations and stereoelectronic effects through NMR spectroscopy and X-ray diffraction. These findings have implications for understanding the molecular basis of interaction with biological targets (Diez et al., 1991).

Constrained Aryl-Piperidines with Potential as Re-uptake Inhibitors

Another intriguing aspect of research into azabicyclooctane derivatives is their potential as triple re-uptake inhibitors, which could have significant therapeutic implications for treating conditions such as depression and anxiety. A study explored the stereochemical and synthetic challenges in preparing isomers of a novel class of compounds, demonstrating potent in vitro activity as serotonin, dopamine, and noradrenaline re-uptake inhibitors (Profeta et al., 2010).

Properties

IUPAC Name

3-(2-hydroxy-3-piperidin-1-ylpropyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3.ClH/c1-17(2)14-7-8-18(17,3)16(23)20(15(14)22)12-13(21)11-19-9-5-4-6-10-19;/h13-14,21H,4-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAJHJBPHOOQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)N(C2=O)CC(CN3CCCCC3)O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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